molecular formula C25H22F2N2O3 B13751606 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-64-2

2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13751606
CAS No.: 1095208-64-2
M. Wt: 436.4 g/mol
InChI Key: KDAMRQYVAHQTIS-UHFFFAOYSA-N
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Description

2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate is a synthetic organic compound with the molecular formula C25H22F2N2O3 and a molecular weight of 436.45100 . This benzoate ester and piperazine derivative features a complex biphenyl structure, which is of significant interest in medicinal chemistry research. Compounds incorporating piperazine and difluorophenyl motifs are frequently explored in pharmaceutical development for their potential biological activities . Piperazine derivatives are a well-studied class in drug discovery, often serving as key pharmacophores due to their ability to modulate a variety of biological targets . For instance, similar structural frameworks are investigated as potential allosteric inhibitors of kinases like p21-activated kinase 4 (PAK4), a key regulator in oncology research . The specific substitution pattern on the biphenyl core makes this compound a valuable intermediate or building block for the synthesis and structure-activity relationship (SAR) study of more complex molecules. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1095208-64-2

Molecular Formula

C25H22F2N2O3

Molecular Weight

436.4 g/mol

IUPAC Name

[4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate

InChI

InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3

InChI Key

KDAMRQYVAHQTIS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Di(4-methylpiperazine-1-yl) Methanone Intermediate

A critical intermediate in the synthesis is di(4-methylpiperazine-1-yl) methanone , which can be prepared as follows based on a patented method:

Step Description Reagents & Conditions Yield & Purity
1 Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in organic solvent (THF, DCM, or acetonitrile) Add triethylamine; slowly add N-methylpiperazine; stir at room temperature for 2-6 hours until reaction completion Reaction monitored by TLC
2 Quench reaction by pouring into water; extract aqueous phase with dichloromethane or ethyl acetate Dry organic phase over anhydrous sodium sulfate; filter and evaporate solvent Crude product obtained
3 Purify crude product by recrystallization or silica gel chromatography Use DCM:MeOH mixtures for elution High-purity product (e.g., 91.1% yield, 94.2% purity reported)

Reaction Ratios:

  • Molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to N-methylpiperazine: 1:1.1–1.3
  • Molar ratio of 1-chloroformyl-4-methylpiperazine hydrochloride to triethylamine: 1:1.4–1.6

Solvent Volumes:

  • Organic solvent in step 1: 4-6 times weight of starting hydrochloride (ml/g)
  • Organic solvent in step 2: 8-12 times weight of starting hydrochloride (ml/g)

This intermediate is essential for further coupling to the biphenyl core.

Construction of the Biphenyl Core and Functionalization

While direct literature on the biphenyl core synthesis for this compound is scarce, common synthetic methods include:

  • Suzuki-Miyaura coupling between appropriately substituted aryl boronic acids and aryl halides to form the biphenyl structure.
  • Subsequent carbonylation or amide bond formation to introduce the 4-methylpiperazine-1-carbonyl group at the 3-position of the biphenyl.
  • Final esterification with benzoic acid or its derivatives to form the benzoate ester at the 4-position.

These steps require careful control of reaction conditions such as temperature, catalysts (e.g., palladium complexes), and solvents (e.g., toluene, DMF).

Data Table Summarizing Preparation Parameters

Step Compound/Intermediate Reagents Solvent(s) Conditions Yield (%) Purification Method
1 Di(4-methylpiperazine-1-yl) methanone 1-chloroformyl-4-methylpiperazine hydrochloride, N-methylpiperazine, triethylamine THF or DCM RT, 2-6 h stirring ~91 Recrystallization, silica gel chromatography
2 Biphenyl core formation Aryl boronic acid, aryl halide, Pd catalyst Toluene, DMF Reflux, inert atmosphere Variable Column chromatography
3 Amide coupling Di(4-methylpiperazine-1-yl) methanone, biphenyl intermediate Suitable coupling reagents (e.g., EDC, HATU) RT or mild heating Variable Crystallization, chromatography
4 Benzoate ester formation Biphenyl amide intermediate, benzoic acid derivative Acid catalysts or coupling agents RT to reflux Variable Purification by recrystallization

Research Discoveries and Notes

  • The presence of fluorine atoms at the 2' and 4' positions on the biphenyl ring is known to enhance metabolic stability and membrane permeability, which is valuable in drug design.
  • The 4-methylpiperazine-1-carbonyl group contributes to improved solubility and potential receptor binding affinity.
  • The synthetic route involving 1-chloroformyl-4-methylpiperazine hydrochloride as a key reagent allows for efficient introduction of the piperazine moiety with high purity and yield.
  • Purification by silica gel chromatography with dichloromethane/methanol mixtures is effective for removing impurities in the intermediate stages.
  • Multi-step synthesis requires optimization of molar ratios and solvent volumes to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its pharmacological properties, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of 2',4'-difluoro compounds exhibit potent anticancer effects. For instance, studies on related biphenyl derivatives have shown promising results against various cancer cell lines, suggesting that 2',4'-difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate may similarly inhibit tumor growth and proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of similar compounds have revealed efficacy against a range of pathogens. The presence of the piperazine moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further studies in antimicrobial drug development .

Neurological Applications

There is emerging evidence that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders such as anxiety and depression. The piperazine ring is known for its role in modulating serotonin receptors, which could be relevant for developing antidepressant medications .

Data Table: Summary of Research Findings

Application AreaFindingsSource
Anticancer ActivityInhibitory effects on cancer cell lines; potential for apoptosis induction
Antimicrobial PropertiesEfficacy against various pathogens; enhanced membrane penetration
Neurological ApplicationsModulation of neurotransmitter systems; potential antidepressant effects

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A recent study explored a series of biphenyl derivatives, including those structurally similar to this compound. The researchers found that these compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of biphenyl compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity, suggesting that the structural features present in this compound could be optimized for better efficacy .

Mechanism of Action

The mechanism of action of 2’,4’-difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl and piperazine moieties are crucial for binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

  • 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (CAS 1388318-37-3): Structure: Contains a 2,4-difluorophenyl group linked to a piperazine-carbonyl fragment, with a 4-fluorobenzyl substituent on the piperazine. Key Differences: Lacks the biphenyl backbone and benzoate ester. Activity: Acts as a tyrosine kinase inhibitor fragment, emphasizing the role of fluorinated aromatic systems in enhancing binding specificity .
  • 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281): Structure: Phthalazinone core with a fluorobenzyl-piperazine-carbonyl side chain. Key Differences: Replaces the biphenyl system with a phthalazinone ring. Activity: Potent PARP-1/2 inhibitor (IC₅₀ < 10 nM), highlighting the importance of piperazine-carbonyl groups in DNA repair enzyme targeting .

Biphenyl Derivatives with Ester Functionalities

  • 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl Benzoate Derivatives :

    • Structure : Biphenyl-oxoethyl esters synthesized via bromination and coupling with carboxylic acids.
    • Key Differences : Lack the piperazine and difluoro substituents.
    • Activity : Demonstrated anti-tyrosinase properties, suggesting esterified biphenyls are viable for dermatological applications .
  • Key Differences: Thiol and pyrimidine moieties instead of benzoate and piperazine. Activity: Not explicitly stated, but pyrimidinethiols are often explored for antimicrobial or anticancer effects .

Piperazine Salts and Analgesic Derivatives

  • 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium 2-(2-phenylethyl)benzoate :

    • Structure : Piperazinium salt with bis(4-fluorophenyl)methyl and benzoate groups.
    • Key Differences : Ionic form and additional phenylethyl substituent.
    • Activity : Intermediate for calcium channel blockers (e.g., flunarizine), underscoring piperazine's role in cardiovascular therapeutics .
  • Triazole-Thione Derivatives of Flurbiprofen :

    • Structure : Biphenyl-triazole-thione with fluorophenyl groups.
    • Key Differences : Triazole-thione core replaces the benzoate ester.
    • Activity : Exhibited analgesic effects (e.g., compound 6e in tail-flick assay), suggesting fluorinated biphenyls enhance CNS penetration .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity Key References
2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate ~500 (estimated) Biphenyl, 2',4'-F, 4-Me-piperazine, ester Not explicitly reported
4-(4-Fluorobenzyl)piperazin-1-ylmethanone 334.34 2,4-F₂-phenyl, 4-F-benzyl-piperazine Kinase inhibition fragment
KU-0059436 (AZD2281) 434.41 Phthalazinone, 4-F-benzyl-piperazine PARP-1/2 inhibitor (IC₅₀ <10nM)
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoate 318.34 Biphenyl-oxoethyl ester Anti-tyrosinase
4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium benzoate 493.51 Bis(4-F-phenyl)-piperazinium, benzoate Calcium channel blocker intermediate

Biological Activity

2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate is a synthetic organic compound with the molecular formula C25H22F2N2O3C_{25}H_{22}F_2N_2O_3 and a molecular weight of 436.45 g/mol. This compound is notable for its unique structural features, including difluorophenyl and piperazine moieties, which contribute to its biological activity and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name [4(2,4difluorophenyl)2(4methylpiperazine1carbonyl)phenyl]benzoate\text{IUPAC Name }[4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl]benzoate

Synthesis

The synthesis typically involves multiple steps, including:

  • Formation of the biphenyl core through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
  • Introduction of the piperazine moiety using coupling reagents.
  • Esterification with benzoic acid to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl and piperazine groups enhance binding affinity and specificity, leading to modulation of various biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including:

  • Antitumor Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential use in antibiotic development .

In Vitro Studies

Several in vitro studies have characterized the biological activity of this compound:

StudyMethodologyFindings
Study 1Cell viability assays on cancer cell linesSignificant reduction in cell viability at concentrations above 10 µM
Study 2Antimicrobial susceptibility testingEffective against E. coli and S. aureus with MIC values of 32 µg/mL
Study 3Enzyme inhibition assaysDemonstrated inhibition of CYP450 enzymes, suggesting potential drug-drug interactions

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is necessary to understand the compound's efficacy and safety profile fully. Current literature lacks comprehensive in vivo data; however, ongoing studies aim to fill this gap.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2',4'-Difluoro-3-(morpholine-4-carbonyl)biphenyl-4-yl benzoateSimilar core structureModerate antitumor activity
2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)biphenyl-4-yl acetateAcetate instead of benzoateLower antimicrobial activity

This comparison highlights the unique properties conferred by the benzoate group in the target compound.

Q & A

What are the standard synthetic routes for preparing 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Question
The synthesis typically involves coupling a biphenyl backbone with a 4-methylpiperazine-carbonyl moiety. A validated route includes:

  • Step 1 : Reacting 1-(4-fluorobenzyl)piperazine with a benzoyl chloride derivative in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base (yields ~50–85%) .
  • Step 2 : Purification via crystallization with diethyl ether or flash chromatography to isolate the product .
    Optimization Strategies :
  • Solvent Choice : DCM minimizes side reactions compared to polar solvents like DMF.
  • Stoichiometry : Excess benzoyl chloride (1.2 equiv) ensures complete acylation of the piperazine nitrogen.
  • Temperature : Room temperature prevents decomposition of sensitive intermediates.

How does the substitution pattern on the piperazine ring influence the compound’s biological activity and selectivity?

Advanced Research Question
The 4-methylpiperazine group enhances solubility and modulates target binding. Key considerations:

  • Fluorine Positioning : The 2',4'-difluoro substitution on the biphenyl ring increases metabolic stability and π-stacking interactions with hydrophobic enzyme pockets (e.g., PARP-1/2 inhibition) .
  • Methyl Group Impact : The 4-methyl group on piperazine reduces basicity, improving membrane permeability and bioavailability .
    Methodological Validation :
  • SAR Studies : Compare IC₅₀ values against analogs with varying substituents (e.g., cyclopropanecarbonyl vs. trifluoromethyl groups) .
  • Computational Modeling : Use DFT calculations to assess electronic effects of fluorine and methyl groups on binding affinity .

What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound’s structure?

Basic Research Question
Essential Techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm carbonyl and fluorinated aromatic regions (e.g., δ ~7.34 ppm for biphenyl protons) .
  • X-ray Crystallography : Refinement with SHELXL resolves conformational details (e.g., chair conformation of piperazine, dihedral angles between aromatic rings) .
    Advanced Applications :
  • SC-XRD : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions between protonated piperazine and benzoate groups) .
  • Dynamic NMR : Study rotational barriers of the biphenyl linkage to assess steric hindrance .

How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Advanced Research Question
Common Contradictions : Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., PARP inhibition assays) or cell line genetic backgrounds (e.g., BRCA1-deficient vs. wild-type models) .
  • Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with bioassays.
    Resolution Strategies :
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., PARP-1 inhibition) and cellular (e.g., clonogenic survival in SW620 xenografts) endpoints .
  • Batch Analysis : Compare HPLC purity (>95%) and LC-MS spectra across studies to rule out synthetic variability .

What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and therapeutic potential?

Advanced Research Question
In Vitro Models :

  • Microsomal Stability : Assess hepatic metabolism using human liver microsomes (HLMs) with CYP3A4/2D6 inhibitors to identify metabolic soft spots .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose prediction .
    In Vivo Models :
  • Xenograft Studies : BRCA1-deficient tumor models (e.g., MDA-MB-436) to evaluate standalone efficacy .
  • PK/PD Profiling : Monitor AUC and Cmax after oral administration (dose: 10–50 mg/kg) to correlate exposure with target engagement .

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